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Compound of Interest

Compound Name: 4-(Trifluoromethyl)cyclohexanol

Cat. No.: B153614 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
4-(Trifluoromethyl)cyclohexanol is a fluorinated organic compound of increasing interest in

medicinal chemistry and drug discovery. The presence of the trifluoromethyl (-CF3) group, a

key pharmacophore, significantly influences the molecule's physicochemical properties. This

group can enhance metabolic stability, binding affinity, and membrane permeability of drug

candidates. As a substituted cyclohexanol, it exists as a mixture of cis and trans stereoisomers,

which may exhibit different biological activities and pharmacokinetic profiles. This guide

provides a comprehensive overview of the molecular structure, properties, synthesis, and

potential applications of 4-(Trifluoromethyl)cyclohexanol.

Molecular Structure and Physicochemical
Properties
4-(Trifluoromethyl)cyclohexanol, with the chemical formula C7H11F3O, consists of a

cyclohexane ring substituted with a hydroxyl (-OH) group and a trifluoromethyl (-CF3) group at

the 1 and 4 positions, respectively. The presence of these two functional groups leads to the

existence of cis and trans diastereomers, where the relative orientation of the -OH and -CF3

groups is on the same or opposite sides of the cyclohexane ring plane. The trifluoromethyl

group is a strong electron-withdrawing group, which can influence the acidity of the hydroxyl

proton.
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A summary of the key physicochemical properties of 4-(Trifluoromethyl)cyclohexanol is
presented in Table 1.

Table 1: Physicochemical Properties of 4-(Trifluoromethyl)cyclohexanol

Property Value Reference

IUPAC Name
4-(Trifluoromethyl)cyclohexan-

1-ol

CAS Number 30129-18-1

Molecular Formula C7H11F3O

Molecular Weight 168.16 g/mol

Appearance
Colorless to almost colorless

clear liquid

Boiling Point 181 °C

Density 1.23 g/cm³

Refractive Index (n20D) 1.4065 - 1.4115

Isomers
Exists as a mixture of cis and

trans isomers

Synthesis and Experimental Protocols
The synthesis of 4-(Trifluoromethyl)cyclohexanol can be achieved through the reduction of

the corresponding ketone, 4-(Trifluoromethyl)cyclohexanone. A general experimental protocol

for this transformation is provided below. This protocol is adapted from established procedures

for the reduction of substituted cyclohexanones.

Experimental Protocol: Reduction of 4-
(Trifluoromethyl)cyclohexanone
Objective: To synthesize 4-(Trifluoromethyl)cyclohexanol via the reduction of 4-

(Trifluoromethyl)cyclohexanone.
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Materials:

4-(Trifluoromethyl)cyclohexanone

Sodium borohydride (NaBH4)

Methanol (or Ethanol)

Diethyl ether

Saturated aqueous ammonium chloride (NH4Cl) solution

Anhydrous magnesium sulfate (MgSO4)

Round-bottom flask

Magnetic stirrer and stir bar

Ice bath

Separatory funnel

Rotary evaporator

Procedure:

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-

(Trifluoromethyl)cyclohexanone (1.0 eq) in methanol at room temperature.

Reduction: Cool the solution in an ice bath. Slowly add sodium borohydride (1.1 eq) portion-

wise to the stirred solution.

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography

(TLC) until the starting material is consumed.

Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous

solution of ammonium chloride.
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Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl

ether (3 x volume of the reaction mixture).

Washing: Wash the combined organic layers with brine (saturated NaCl solution).

Drying: Dry the organic layer over anhydrous magnesium sulfate.

Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure

using a rotary evaporator to yield the crude product.

Purification: The crude product, a mixture of cis and trans isomers, can be purified by column

chromatography on silica gel.

Spectroscopic Characterization
Detailed experimental spectra for 4-(Trifluoromethyl)cyclohexanol are not readily available in

the public domain. However, based on the known spectral data of analogous compounds such

as cyclohexanol and other trifluoromethylated molecules, the expected spectroscopic features

can be predicted.

Table 2: Predicted Spectroscopic Data for 4-(Trifluoromethyl)cyclohexanol
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Technique Expected Features

¹H NMR

Signals in the range of 1.0-4.0 ppm. The proton

attached to the carbon bearing the hydroxyl

group (CH-OH) is expected to be the most

downfield signal (around 3.5-4.0 ppm). The

protons on the cyclohexane ring will appear as

complex multiplets. The hydroxyl proton will

appear as a broad singlet, the chemical shift of

which is dependent on concentration and

solvent.

¹³C NMR

The carbon attached to the hydroxyl group (C-

OH) is expected around 65-75 ppm. The carbon

attached to the trifluoromethyl group (C-CF3)

will show a quartet due to coupling with the

three fluorine atoms. The CF3 carbon itself will

appear as a quartet in the range of 120-130

ppm.

¹⁹F NMR

A singlet is expected for the -CF3 group, with a

chemical shift typically in the range of -60 to -80

ppm relative to CFCl3.

IR Spectroscopy

A broad absorption band in the region of 3200-

3600 cm⁻¹ corresponding to the O-H stretching

vibration. C-H stretching vibrations just below

3000 cm⁻¹. Strong C-F stretching absorptions in

the region of 1000-1200 cm⁻¹.

Mass Spectrometry

The molecular ion peak (M+) at m/z 168.

Fragmentation may involve the loss of H2O (M-

18), and cleavage of the cyclohexane ring.

Applications in Research and Drug Development
The introduction of a trifluoromethyl group into organic molecules is a well-established strategy

in drug design to enhance their pharmacological profile. The -CF3 group can improve metabolic

stability by blocking sites of oxidation, increase lipophilicity which can aid in cell membrane
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permeability, and alter the pKa of nearby functional groups, thereby influencing drug-receptor

interactions.

4-(Trifluoromethyl)cyclohexanol serves as a valuable building block for the synthesis of more

complex molecules with potential therapeutic applications. Its utility is primarily in providing a

scaffold that combines the conformational properties of a cyclohexane ring with the electronic

and steric effects of a trifluoromethyl group. While specific biological activities for 4-
(Trifluoromethyl)cyclohexanol itself are not extensively documented, its derivatives are

explored in various therapeutic areas.

Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 4-
(Trifluoromethyl)cyclohexanol.
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Synthesis and Purification of 4-(Trifluoromethyl)cyclohexanol

Synthesis Workup Purification

4-(Trifluoromethyl)cyclohexanone NaBH4, Methanol1. Reduction2. Quench with NH4Cl(aq)3. Extraction with Diethyl Ether4. Dry with MgSO45. Solvent Evaporation6. Silica Gel Column Chromatography7. cis/trans-4-(Trifluoromethyl)cyclohexanol8.

Isomeric Relationship in the Synthesis of 4-(Trifluoromethyl)cyclohexanol

4-(Trifluoromethyl)cyclohexanone

Reduction
(e.g., NaBH4)

Mixture of Isomers

Chromatographic Separation

cis-4-(Trifluoromethyl)cyclohexanol trans-4-(Trifluoromethyl)cyclohexanol

Click to download full resolution via product page
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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